molecular formula C11H18N2O3 B6295998 t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 2061888-00-2

t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B6295998
CAS No.: 2061888-00-2
M. Wt: 226.27 g/mol
InChI Key: HRHTUPLABYFOKC-BDAKNGLRSA-N
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Description

t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate (Boc) protecting group, a cyano substituent at the 4-position, and a hydroxymethyl group at the 2-position. Its stereochemistry (2S,4S) is critical for applications in asymmetric synthesis and pharmaceutical intermediates, particularly in protease inhibitors and radiopharmaceuticals .

Properties

IUPAC Name

tert-butyl (2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-8(5-12)4-9(13)7-14/h8-9,14H,4,6-7H2,1-3H3/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRHTUPLABYFOKC-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CO)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Advantages of Continuous Flow Systems

Flow microreactor technology has revolutionized the synthesis of complex pyrrolidine derivatives by enabling precise temperature control, rapid mixing, and reduced reaction times. For t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate, this approach minimizes side reactions such as epimerization and hydrolysis, which are common in batch processes. A typical setup involves:

  • Reactor Configuration : Two-stage microreactors for sequential Boc protection and cyanation.

  • Solvent System : A mixture of tetrahydrofuran (THF) and water (2:1 v/v) to stabilize intermediates.

  • Temperature Profile : −78°C for lithiation steps and 115°C for cyclization.

Key Reaction Steps

  • Boc Protection : The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate in dimethylacetamide (DMA) at 0–5°C, achieving >95% conversion.

  • Cyanation : Introduction of the cyano group via nucleophilic substitution with potassium cyanide under phase-transfer conditions (18-crown-6, 25°C).

  • Hydroxymethylation : Reduction of a ketone intermediate with sodium borohydride in methanol yields the hydroxymethyl group with >98% enantiomeric excess (ee).

Table 1: Flow Microreactor Performance Metrics

ParameterValueSource
Overall Yield78–82%
Purity (HPLC)>99%
Reaction Time4.5 hours
Temperature Range−78°C to 115°C

Traditional Stepwise Synthesis

Boc Protection and Ring Functionalization

The conventional approach begins with (2S,4S)-4-aminopyrrolidine-2-carboxylic acid, which undergoes Boc protection followed by sequential functionalization:

  • Boc Activation :

    • Reagents : tert-Butyl dicarbonate, 4-dimethylaminopyridine (DMAP).

    • Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 hours.

    • Yield : 89–93%.

  • Cyanide Introduction :

    • Method : Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine with trimethylsilyl cyanide (TMSCN).

    • Challenges : Competing elimination reactions require careful stoichiometric control.

Hydroxymethyl Group Installation

The hydroxymethyl moiety is introduced via a two-step sequence:

  • Aldol Condensation : Reaction with formaldehyde in the presence of L-proline as an organocatalyst (THF, −20°C, 6 hours).

  • Borohydride Reduction : Sodium borohydride in ethanol selectively reduces the ketone intermediate without affecting the cyano group.

Table 2: Comparison of Hydroxymethylation Methods

MethodCatalystYieldee
Organocatalytic AldolL-Proline75%92%
Enzymatic ReductionLactobacillus68%99%
Metal-CatalyzedRu-BINAP81%95%

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling for Pyrrolidine Assembly

Recent advancements utilize palladium catalysts to construct the pyrrolidine core with defined stereochemistry:

  • Precursor : (2S,4R)-4-bromo-pyrrolidine-2-carboxylate.

  • Coupling Partner : tert-Butyl zincate prepared in situ from tert-butyl bromide and zinc powder.

  • Conditions : Pd(OAc)₂, XPhos ligand, THF/NMP (3:1), 80°C, 8 hours.

  • Outcome : 70% yield with 94% ee.

Cyanation via Palladium-Mediated C–N Bond Activation

A patent-pending method employs Pd(0) complexes to introduce the cyano group directly into the pyrrolidine ring:

  • Substrate : Boc-protected pyrrolidine with a mesylate leaving group at C4.

  • Reagents : Potassium hexacyanoferrate(II), tris(dibenzylideneacetone)dipalladium(0).

  • Solvent : Dimethylformamide (DMF), 100°C, 24 hours.

  • Yield : 65% with >99% regioselectivity.

Enzymatic and Asymmetric Approaches

Biocatalytic Hydroxymethylation

Reductases from Lactobacillus kefir enable enantioselective reduction of ketone intermediates:

  • Substrate : 4-Cyano-2-ketopyrrolidine-1-carboxylate.

  • Cofactor Recycling : Glucose dehydrogenase (GDH) with NADPH.

  • Performance : 85% conversion, 99% ee, scalable to 100-L batches.

Dynamic Kinetic Resolution (DKR)

Combining metal catalysts and enzymes achieves simultaneous racemization and resolution:

  • Catalyst System : Shvo’s catalyst (Ru) and Candida antarctica lipase B.

  • Substrate : Racemic 4-cyano-pyrrolidine ester.

  • Outcome : 90% yield, >99% ee after 48 hours.

Purification and Analytical Characterization

Crystallization Techniques

  • Solvent Pair : Ethyl acetate/hexanes (1:3) induces crystallization of the Boc-protected intermediate.

  • Purity : 99.5% by HPLC after two recrystallizations.

Spectroscopic Confirmation

  • NMR : δ 1.45 (s, 9H, tert-butyl), δ 3.38–3.73 (m, 4H, pyrrolidine), δ 4.65–4.93 (m, 1H, hydroxymethyl).

  • IR : ν 2245 cm⁻¹ (C≡N), 1690 cm⁻¹ (C=O) .

Chemical Reactions Analysis

Deprotection of the tert-Butoxycarbonyl (Boc) Group

The tert-butyl carbamate protecting group is selectively removed under acidic conditions to expose the pyrrolidine nitrogen. This reaction is critical for subsequent functionalization in synthetic pathways.

Reaction Conditions :

  • Reagent : Trifluoroacetic acid (TFA) in dichloromethane (DCM)

  • Temperature : 0–25°C

  • Time : 1–4 hours

Outcome :

Boc-protected compoundTFA/DCM(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine+CO2+tert-butanol\text{Boc-protected compound} \xrightarrow{\text{TFA/DCM}} \text{(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine} + \text{CO}_2 + \text{tert-butanol}

Applications :

  • Intermediate for peptide coupling.

  • Precursor for enzyme inhibitors targeting arginase .

Functionalization of the Cyano Group

The nitrile moiety undergoes hydrolysis, reduction, and nucleophilic addition reactions due to its electrophilic nature .

Hydrolysis to Carboxylic Acid

Reaction Conditions :

  • Reagent : HCl (6M), reflux

  • Time : 12–24 hours

Outcome :

C≡NHCl/H2OCOOH\text{C≡N} \xrightarrow{\text{HCl/H}_2\text{O}} \text{COOH}

Yields (2S,4S)-4-carboxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate.

Reduction to Primary Amine

Reaction Conditions :

  • Reagent : LiAlH4_4 in THF

  • Temperature : 0°C to reflux

  • Time : 4–8 hours

Outcome :

C≡NLiAlH4CH2NH2\text{C≡N} \xrightarrow{\text{LiAlH}_4} \text{CH}_2\text{NH}_2

Forms (2S,4S)-4-aminomethyl-2-(hydroxymethyl)pyrrolidine-1-carboxylate, a precursor for bioactive molecules .

Modification of the Hydroxymethyl Group

The hydroxymethyl substituent participates in oxidation and esterification reactions.

Oxidation to Aldehyde

Reaction Conditions :

  • Reagent : Dess-Martin periodinane (DMP) in DCM

  • Temperature : 0–25°C

  • Time : 1–3 hours

Outcome :

CH2OHDMPCHO\text{CH}_2\text{OH} \xrightarrow{\text{DMP}} \text{CHO}

Produces (2S,4S)-4-cyano-2-formylpyrrolidine-1-carboxylate, useful in cross-coupling reactions.

Esterification

Reaction Conditions :

  • Reagent : Acetic anhydride, pyridine

  • Temperature : 25°C

  • Time : 12 hours

Outcome :

CH2OHAc2OCH2OAc\text{CH}_2\text{OH} \xrightarrow{\text{Ac}_2\text{O}} \text{CH}_2\text{OAc}

Yields t-butyl(2S,4S)-4-cyano-2-(acetoxymethyl)pyrrolidine-1-carboxylate, enhancing lipophilicity for pharmacokinetic studies.

Stereospecific Alkylation at the Pyrrolidine Nitrogen

The deprotected amine undergoes alkylation to introduce diverse substituents .

Reaction Conditions :

  • Reagent : Alkyl halide (e.g., allyl iodide), KHMDS in THF

  • Temperature : −78°C to 25°C

  • Time : 2–6 hours

Outcome :

R-X+HN-pyrrolidineR-N-pyrrolidine\text{R-X} + \text{HN-pyrrolidine} \rightarrow \text{R-N-pyrrolidine}

Produces N-alkylated derivatives with retained stereochemistry, critical for enzyme inhibitor design .

Comparative Reactivity Data

Reaction TypeReagents/ConditionsYield (%)Key Product Application
Boc DeprotectionTFA/DCM, 25°C, 2h85–92Amine intermediates
Cyano Hydrolysis6M HCl, reflux, 24h78Carboxylic acid derivatives
Hydroxymethyl OxidationDMP/DCM, 0°C, 1h90Aldehyde cross-coupling
N-AlkylationAllyl iodide/KHMDS/THF, −78°C, 4h65Arginase inhibitors

Mechanistic Insights

  • Cyano Group Reactivity : The nitrile’s electrophilicity facilitates nucleophilic additions, while its linear geometry minimizes steric hindrance .

  • Stereochemical Influence : The (2S,4S) configuration directs regioselectivity in alkylation and oxidation reactions, as shown in enantioselective syntheses .

Scientific Research Applications

Medicinal Chemistry

t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can lead to the development of novel therapeutics.

Case Study: Synthesis of Antiviral Agents
Research has demonstrated that derivatives of pyrrolidine compounds exhibit antiviral properties. The incorporation of the cyano group in t-butyl pyrrolidine derivatives has shown promise in enhancing biological activity against viral targets .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing complex molecular architectures.

Applications in Synthesis:

  • Nucleophilic Substitution Reactions : The cyano group can be readily transformed into amines or other functional groups, facilitating the synthesis of diverse compounds.
  • Asymmetric Synthesis : The chiral centers present in the compound allow for the production of enantiomerically enriched products, which are crucial in the development of chiral drugs .

Data Table: Properties and Reactions

Property/Reaction TypeDescription
Solubility Soluble in organic solvents like ethanol and DMSO.
Reactivity Undergoes nucleophilic substitution and reduction reactions.
Stability Stable under normal laboratory conditions; however, sensitive to strong acids.
Functional Group Transformations Can be converted to amines, alcohols, or carboxylic acids through various reactions.

Biological Studies

The biological activity of this compound has been explored in several studies focusing on its interaction with biological systems.

Case Study: Anticancer Activity
Recent studies have indicated that certain derivatives of this compound exhibit cytotoxic effects on cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₁H₁₈N₂O₃ (inferred from analogous compounds in ).
  • Molecular Weight : ~226.27 g/mol.
  • Functional Groups: Boc-protected amine, cyano (electron-withdrawing), hydroxymethyl (polar, hydrogen-bonding).

Comparison with Structural Analogs

Substituent Variations at Position 4

The 4-position substituent significantly influences reactivity, polarity, and biological activity.

Compound Name Substituent (C4) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
t-Butyl(2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate -OH C₁₀H₁₉NO₄ 217.26 Higher polarity due to -OH; reduced stability under acidic conditions vs. cyano .
t-Butyl(2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate -F C₁₀H₁₈FNO₃ 219.26 Fluorine enhances metabolic stability; weaker electron-withdrawing effect than -CN .
t-Butyl(2S,4S)-4-azido-2-(carbamoyl)pyrrolidine-1-carboxylate -N₃ C₁₃H₂₀N₄O₃ 280.32 Azido group enables click chemistry but poses explosion risks .
t-Butyl(2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate -NH₂ C₁₀H₂₀N₂O₃ 216.28 -NH₂ offers basicity and hydrogen-bonding; requires protection during synthesis .

Key Insight: The cyano group (-CN) in the target compound provides strong electron-withdrawing effects, enhancing electrophilicity at C4 for nucleophilic substitution reactions, unlike -OH or -F .

Stereochemical Variations

Stereochemistry at C2 and C4 alters pharmacological and physical properties.

Compound Name Stereochemistry Key Differences vs. Target (2S,4S) Reference
t-Butyl(2R,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate (2R,4S) Enantiomeric configuration affects chiral recognition in enzyme binding .
cis-Benzyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate (2S,4S) Benzyl protection increases lipophilicity; -NH₂ enhances solubility .

Key Insight : The (2S,4S) configuration in the target compound is often preferred in drug design for optimal target engagement, as seen in protease inhibitors .

Functional Group Variations at C2

The hydroxymethyl group at C2 can be modified to alter solubility and reactivity.

Compound Name C2 Substituent Molecular Formula Key Differences vs. Target (-CH₂OH) Reference
t-Butyl(2S,4S)-2-(methoxymethyl)-4-hydroxypyrrolidine-1-carboxylate -CH₂OCH₃ C₁₁H₂₁NO₄ Methoxy group increases lipophilicity; reduced hydrogen-bonding .
t-Butyl(2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate -CHO C₁₁H₁₉NO₄ Formyl group enables condensation reactions; less stable than -CH₂OH .
t-Butyl(2S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate Thiazolidine C₁₃H₂₀N₂O₃S Thiazolidine introduces sulfur for metal coordination; complex synthesis .

Key Insight : The hydroxymethyl group (-CH₂OH) balances hydrophilicity and synthetic versatility, enabling further derivatization via oxidation or esterification .

Biological Activity

t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate, also known by its CAS number 2061888-00-2, is a compound that has garnered interest in various biological and pharmaceutical applications. Its unique structure and functional groups contribute to its biological activity, making it a subject of research in medicinal chemistry.

Chemical Structure and Properties

  • IUPAC Name : t-butyl (2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Molecular Formula : C11H18N2O3
  • Molecular Weight : 226.28 g/mol
  • Purity : Typically available at 95% or higher .

The compound features a pyrrolidine ring with a cyano group and a hydroxymethyl substituent, which are critical for its biological interactions.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Enzyme Inhibition : Research indicates that compounds with similar structures can act as inhibitors for various enzymes. For instance, the presence of the cyano group may enhance the compound's ability to interact with active sites of enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity. Compounds containing pyrrolidine structures have been noted for their ability to inhibit bacterial growth, possibly through disruption of cell wall synthesis or interference with metabolic processes.
  • Neuroprotective Effects : Some derivatives of pyrrolidine compounds have shown promise in neuroprotection, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Study 1: Enzyme Inhibition

A study exploring the inhibition of proprotein convertase subtilisin/kexin type 9 (PCSK9) demonstrated that similar compounds could significantly reduce cholesterol levels by preventing the degradation of LDL receptors. This suggests that this compound might exhibit similar properties, warranting further investigation into its mechanism of action and efficacy as a cholesterol-lowering agent .

Case Study 2: Antimicrobial Activity

In vitro assays conducted on related pyrrolidine compounds revealed significant antimicrobial activity against various strains of bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and inhibition of specific metabolic pathways . This supports further exploration into the antimicrobial potential of this compound.

Data Table: Comparison of Biological Activities

Compound Activity Type Mechanism Reference
This compoundEnzyme InhibitionPCSK9 inhibition
Similar Pyrrolidine DerivativeAntimicrobialCell wall disruption
Pyrrolidine AnalogNeuroprotectiveNeurotransmitter modulation

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing t-Butyl(2S,4S)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylate, and how are intermediates monitored?

  • Methodology : The compound is synthesized via mixed anhydride intermediates using reagents like isobutyl chloroformate and DIPEA in CH₂Cl₂. Reaction progress is tracked via LC-MS to confirm intermediate formation (e.g., mixed anhydride) and consumption . Purification involves flash chromatography (silica gel, ethyl acetate/hexane gradients) and washing cycles with 0.1 M HCl and NaHCO₃ to remove unreacted reagents.
  • Key Data : Typical yields range from 59% to 78% after optimization .

Q. How is the stereochemical integrity of the (2S,4S) configuration validated during synthesis?

  • Methodology : Chiral purity is confirmed using polarimetry ([α]²⁵D measurements) and chiral HPLC. Comparative analysis of NMR data (e.g., coupling constants in ¹H NMR) with known diastereomers (e.g., (2S,4R) vs. (2S,4S)) helps resolve ambiguities .
  • Example : For analogous pyrrolidine derivatives, distinct ¹H NMR shifts at C2 and C4 protons (δ 3.8–4.2 ppm) correlate with stereochemistry .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assignments focus on diagnostic signals (e.g., tert-butyl group at δ 1.4 ppm, cyano group adjacent to C4 at δ 2.5–3.0 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₁₉N₂O₃: 227.1396; observed: 227.1401) .
  • IR : Confirms functional groups (e.g., hydroxyl stretch at ~3400 cm⁻¹, C≡N at ~2250 cm⁻¹) .

Advanced Research Questions

Q. How can competing side reactions (e.g., epimerization or cyano group hydrolysis) be minimized during synthesis?

  • Methodology :

  • Low-Temperature Control : Reactions involving acid-sensitive groups (e.g., cyano) are conducted at 0–5°C to prevent hydrolysis .
  • Inert Atmosphere : Use of N₂/Ar minimizes oxidation of the hydroxymethyl group .
  • Additives : Catalytic DMAP or HOBt suppresses racemization during coupling steps .
    • Data Contradiction : Some protocols report epimerization at C4 under basic conditions (e.g., NaHCO₃ washes), necessitating pH monitoring .

Q. What strategies resolve discrepancies in crystallinity or solubility observed across batches?

  • Methodology :

  • Recrystallization Optimization : Solvent screening (e.g., ethyl acetate/hexane vs. CHCl₃/ethanol) improves crystal lattice stability .
  • Salt Formation : Hydrochloride salts (prepared via HCl/EtOAc treatment) enhance solubility for biological assays .
    • Case Study : A batch with poor solubility in aqueous buffers (≤1 mg/mL) was resolved by converting to a hydrochloride salt, achieving ≥10 mg/mL solubility .

Q. How do steric and electronic effects influence the reactivity of the hydroxymethyl group in downstream modifications?

  • Mechanistic Analysis :

  • Steric Hindrance : The tert-butyl carbamate group shields the pyrrolidine ring, directing electrophiles (e.g., acyl chlorides) to the less hindered hydroxymethyl site .
  • Electronic Effects : The electron-withdrawing cyano group at C4 increases the acidity of the adjacent hydroxyl proton (pKa ~10–12), enabling selective deprotonation for alkylation .
    • Supporting Data : In analogous compounds, tert-butyl protection reduces undesired N-alkylation by >90% compared to Boc-free derivatives .

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